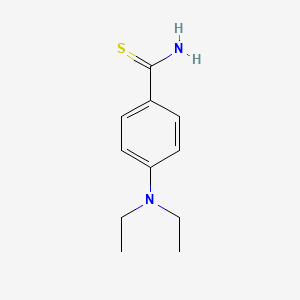

Benzenecarbothioamide, 4-(diethylamino)-

Vue d'ensemble

Description

Benzenecarbothioamide, 4-(diethylamino)-, is a chemical compound with the molecular formula C11H16N2S. It is known for its intriguing properties and is utilized in diverse scientific research areas. This compound contributes to advancements in fields such as pharmaceuticals, materials science, and organic synthesis, opening doors for innovative discoveries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-(diethylamino)-, typically involves the reaction of 4-(diethylamino)benzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, 4-(diethylamino)-, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenecarbothioamide, 4-(diethylamino)-, undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

Benzenecarbothioamide derivatives have been studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that benzenecarbothioamide derivatives exhibit promising antimicrobial effects. For instance, compounds similar to benzenecarbothioamide have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of new derivatives that demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, showcasing their potential as antibacterial agents .

Anticancer Properties

The anticancer potential of benzenecarbothioamide derivatives has been explored extensively. Specific compounds have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors. This selectivity for cancer cells over normal cells presents a therapeutic advantage .

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the therapeutic mechanisms of benzenecarbothioamide derivatives.

Carbonic Anhydrase Inhibition

One notable application is the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. The IC50 values for these compounds have been documented, revealing their selective inhibition capabilities. For example, one derivative showed an IC50 of 10.93 nM against CA IX, indicating potent activity . This selectivity is beneficial for developing targeted cancer therapies.

Case Studies and Research Findings

Several case studies illustrate the successful application of benzenecarbothioamide derivatives in research settings.

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various benzenecarbothioamide derivatives and evaluated their biological activities. The results indicated that certain modifications to the chemical structure significantly enhanced antimicrobial and anticancer activities. For instance, specific substitutions on the aromatic ring were found to improve enzyme inhibition rates .

Predictive ADMET Studies

Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies have been conducted to assess the pharmacokinetic properties of these compounds. Promising results suggest that some derivatives possess favorable profiles for further development as therapeutic agents .

Data Tables

The following table summarizes key findings related to the biological activities of benzenecarbothioamide derivatives:

| Compound | Activity Type | Target Enzyme/Organism | IC50 Value (nM) | Notes |

|---|---|---|---|---|

| Derivative 4e | Anticancer | CA IX | 10.93 | Induces apoptosis in MDA-MB-231 |

| Derivative 4g | Antibacterial | S. aureus | 50 μg/mL | Significant inhibition observed |

| Derivative 4h | Antibacterial | K. pneumonia | 50 μg/mL | Potential anti-biofilm activity |

Mécanisme D'action

The mechanism by which Benzenecarbothioamide, 4-(diethylamino)-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenecarbothioamide: A simpler analog without the diethylamino group.

Thiobenzamide: Another related compound with a similar thiocarbonyl group.

N,N-Diethylthiobenzamide: A compound with similar structural features but different substituents.

Uniqueness

Benzenecarbothioamide, 4-(diethylamino)-, is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its simpler analogs.

Activité Biologique

Benzenecarbothioamide, 4-(diethylamino)- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

Benzenecarbothioamide, 4-(diethylamino)- is characterized by a benzene ring substituted with a carbothioamide group and a diethylamino moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzenecarbothioamide derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains. A study demonstrated that derivatives exhibited moderate antibacterial activity against Escherichia coli and other Gram-positive bacteria, suggesting that structural modifications could enhance efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (similar structure) | E. coli | 50 µg/mL |

| Compound B (similar structure) | Staphylococcus aureus | 40 µg/mL |

| Benzenecarbothioamide derivative | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

Research has also indicated that benzenecarbothioamide derivatives possess anticancer properties. A study highlighted that certain derivatives showed selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant potency . The mechanism of action is thought to involve apoptosis induction in cancer cells while sparing normal cells.

Table 2: Anticancer Activity of Benzenecarbothioamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | MCF-7 | 15 |

| Derivative 2 | HeLa | 20 |

| Benzenecarbothioamide | Normal Liver Cells | >100 |

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing acetylcholine levels by inhibiting the enzyme responsible for its breakdown. Molecular docking studies suggest strong binding affinity to the active site of acetylcholinesterase .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of benzenecarbothioamide derivatives against biofilms formed by pathogenic bacteria. The results indicated that certain compounds significantly reduced biofilm formation by up to 90%, highlighting their potential in treating biofilm-associated infections .

- Cytotoxicity in Cancer Research : In vitro assays on various cancer cell lines revealed that benzenecarbothioamide derivatives induced apoptosis through the mitochondrial pathway, demonstrating their potential as anticancer agents .

- Neuroprotective Mechanisms : In a study assessing cognitive decline models, compounds similar to benzenecarbothioamide were shown to improve memory retention and cognitive function in animal models, suggesting their potential utility in Alzheimer's treatment .

Propriétés

IUPAC Name |

4-(diethylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-3-13(4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBXDLIPLQVDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.